

# physical and chemical properties of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

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## Compound of Interest

Compound Name:	5-(2-Nitrophenyl)isoxazole-3-carboxylic acid
Cat. No.:	B596881

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## An In-depth Technical Guide to 5-(2-Nitrophenyl)isoxazole-3-carboxylic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-(2-Nitrophenyl)isoxazole-3-carboxylic acid**, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes, and this is clearly indicated.

## Chemical Identity and Structure

**5-(2-Nitrophenyl)isoxazole-3-carboxylic acid** is a heterocyclic compound featuring an isoxazole ring substituted with a nitrophenyl group and a carboxylic acid. This structure imparts specific chemical characteristics relevant to its potential applications in medicinal chemistry and materials science.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	5-(2-nitrophenyl)-1,2-oxazole-3-carboxylic acid
CAS Number	1232028-11-3[1][2], 2365-85-7[3]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> N <sub>2</sub> O <sub>5</sub> [1][3]
Molecular Weight	234.17 g/mol [1][4]
Canonical SMILES	C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)-- INVALID-LINK--[O-][1]
InChI Key	MMLOMUSIMLNSCH-UHFFFAOYSA-N

## Physical Properties

Detailed experimental data on the physical properties of **5-(2-Nitrophenyl)isoxazole-3-carboxylic acid** are not extensively reported in the public domain. The available information, supplemented with data from its 4-nitro isomer for comparison, is summarized below.

Table 2: Physical Properties

Property	Value	Notes
Physical Form	White to brown solid	
Melting Point	Not available	The related isomer, 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, has a melting point of 214-224 °C[4].
Boiling Point	Not available	High molecular weight and polarity suggest decomposition before boiling at atmospheric pressure.
Solubility	Not available	Expected to have moderate solubility in polar organic solvents and limited solubility in water, typical for many isoxazole derivatives[5].
Storage	Sealed in a dry place at room temperature or +4°C[2].	

## Chemical and Spectroscopic Properties

Specific spectral data for **5-(2-Nitrophenyl)isoxazole-3-carboxylic acid** is not readily available. The expected spectroscopic characteristics can be inferred from its structure.

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	Aromatic protons of the nitrophenyl group, a proton on the isoxazole ring, and a carboxylic acid proton (broad singlet).
<sup>13</sup> C NMR	Carbons of the isoxazole ring, the nitrophenyl group, and the carboxyl group.
IR Spectroscopy	Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), C=N (isoxazole), and aromatic C-H stretches.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 234.17.
pKa	Not available

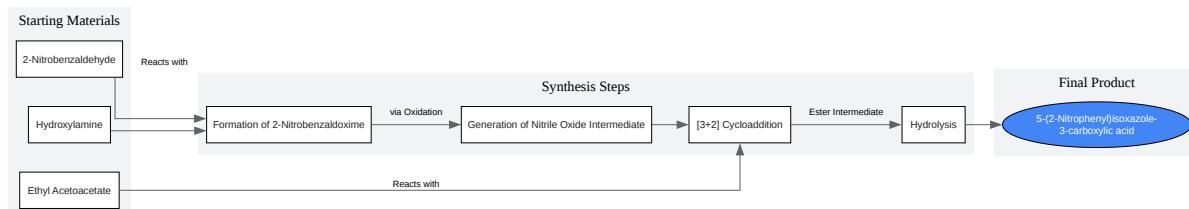
## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of **5-(2-Nitrophenyl)isoxazole-3-carboxylic acid** are scarce. Below are proposed methodologies based on general organic chemistry principles and published procedures for related compounds.

## Proposed Synthesis

A plausible synthetic route to **5-(2-Nitrophenyl)isoxazole-3-carboxylic acid** can be adapted from the synthesis of related isoxazole derivatives. A common method involves the cycloaddition reaction between a nitrile oxide and an alkyne.

### Experimental Workflow: Synthesis of **5-(2-Nitrophenyl)isoxazole-3-carboxylic Acid**



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Caption: Proposed synthetic workflow for **5-(2-Nitrophenyl)isoxazole-3-carboxylic acid**.

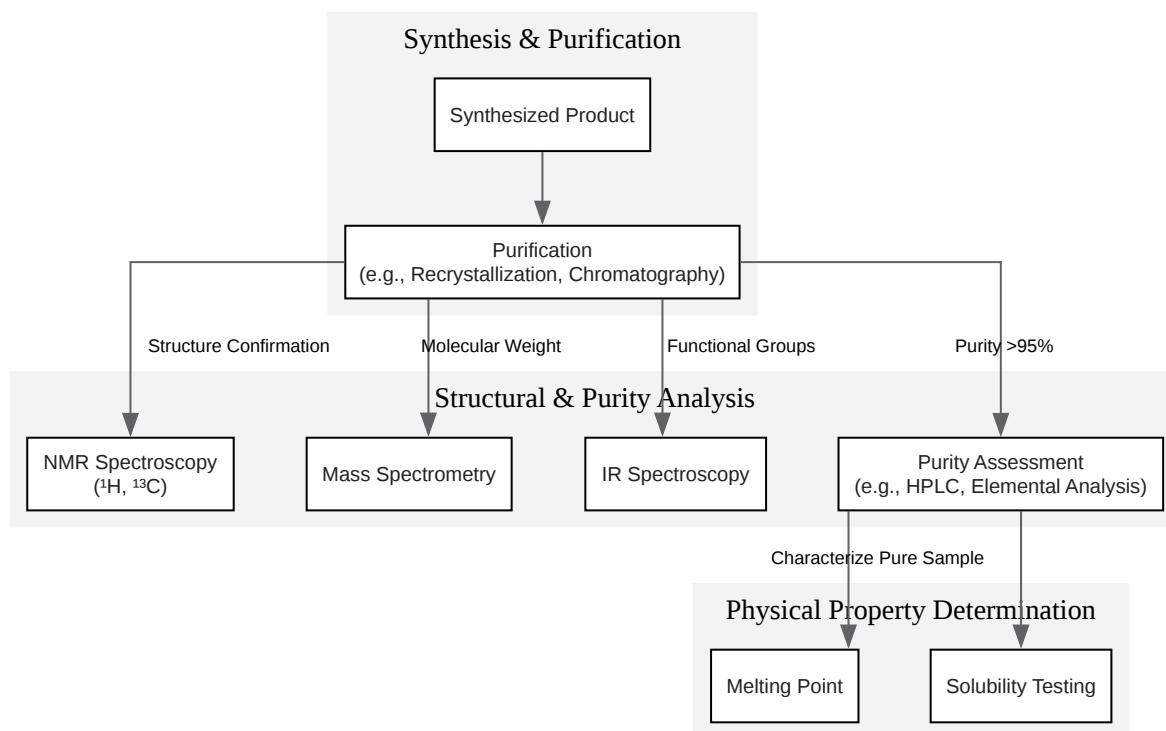
Protocol:

- Synthesis of 2-Nitrobenzaldoxime: 2-Nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous ethanol solution. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is isolated by filtration.
- Generation of 2-Nitrophenylnitrile Oxide: The 2-nitrobenzaldoxime is oxidized using a suitable oxidizing agent (e.g., sodium hypochlorite) in a solvent like dichloromethane to generate the nitrile oxide intermediate in situ.
- [3+2] Cycloaddition: The freshly generated 2-nitrophenylnitrile oxide is reacted with ethyl acetoacetate. This cycloaddition reaction forms the isoxazole ring, yielding ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate.
- Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid). The final product, **5-(2-Nitrophenyl)isoxazole-3-carboxylic acid**, is then isolated by filtration, washed, and dried.

## Characterization Workflow

Once synthesized, the compound would undergo a standard characterization workflow to confirm its identity and purity.

### Experimental Workflow: Characterization of a Novel Compound



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Caption: General workflow for the characterization of a newly synthesized chemical compound.

#### Protocols for Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d<sub>6</sub>.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.
- Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to determine the purity of the compound.
- Melting Point Determination: The melting point would be measured using a standard melting point apparatus.
- Solubility Assessment: The solubility would be qualitatively or quantitatively assessed in a range of solvents (e.g., water, ethanol, DMSO, dichloromethane).

## Biological Activity and Potential Applications

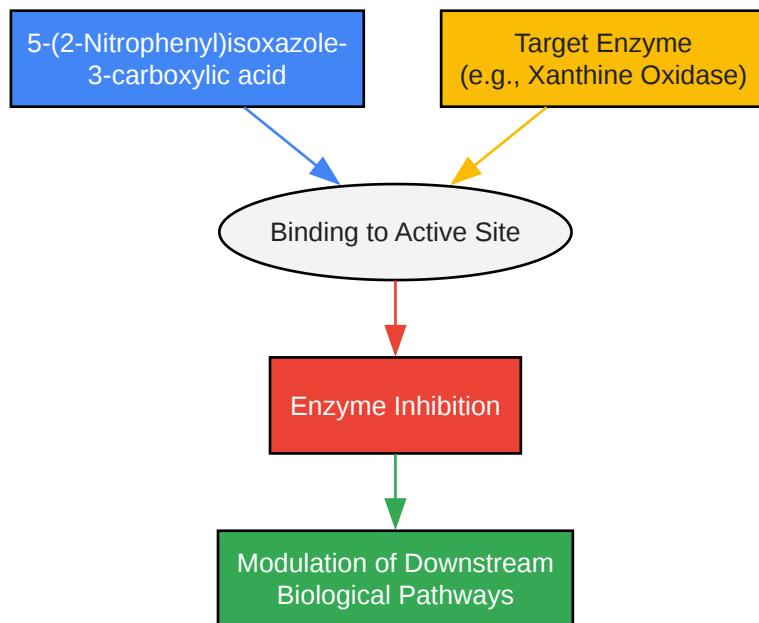
While no specific biological activities have been reported for **5-(2-Nitrophenyl)isoxazole-3-carboxylic acid**, the isoxazole scaffold is present in numerous biologically active molecules. Derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potent inhibitors of xanthine oxidase<sup>[6]</sup>. Isoxazole derivatives have also shown a wide range of pharmacological activities including anticancer, anti-inflammatory, and immunosuppressive effects<sup>[7][8]</sup>.

Given the presence of the nitro group and the carboxylic acid functionality, this compound could be a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. The nitro group can be reduced to an amine, providing a handle for further chemical modifications.

### Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of related isoxazole compounds, a potential, though unproven, mechanism of action could involve the inhibition of enzymes like xanthine oxidase or cyclooxygenases (COX).

### Logical Relationship: Potential Enzyme Inhibition



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Caption: Hypothetical mechanism of action via enzyme inhibition.

## Conclusion

**5-(2-Nitrophenyl)isoxazole-3-carboxylic acid** is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While specific, experimentally determined data on its physical and chemical properties are limited, this guide provides a foundational understanding based on available data, information from related compounds, and established chemical principles. Further research is warranted to fully characterize this molecule and explore its potential applications.

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- To cite this document: BenchChem. [physical and chemical properties of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596881#physical-and-chemical-properties-of-5-2-nitrophenyl-isoxazole-3-carboxylic-acid]

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